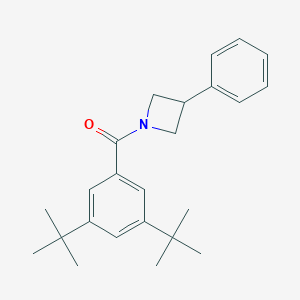![molecular formula C13H11N3OS B286646 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTE is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It was first synthesized by researchers in the field of medicinal chemistry and has since been extensively studied for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone is not fully understood. However, studies have shown that 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone inhibits the activity of various enzymes that are involved in cell proliferation and survival. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in cell survival.
Biochemical and Physiological Effects:
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in lab experiments include its high purity and stability. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone is also easy to synthesize, making it a readily available compound for research purposes. However, the limitations of using 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone. One area of research could focus on the development of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research could focus on the mechanism of action of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone and its potential therapeutic applications in various diseases. Additionally, research could be conducted to investigate the potential use of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone involves the reaction of 2-aminobenzothiazole with 4-methyl-1H-pyrazol-5-ol in the presence of an oxidizing agent. The reaction yields 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone as the final product. The synthesis of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been optimized by researchers to increase the yield and purity of the compound.
Applications De Recherche Scientifique
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to have potential therapeutic properties. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been studied for its potential neuroprotective properties, as it has been shown to protect neurons from oxidative stress-induced damage.
Propriétés
Formule moléculaire |
C13H11N3OS |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
1-[1-(1,3-benzothiazol-2-yl)-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H11N3OS/c1-8-10(9(2)17)7-14-16(8)13-15-11-5-3-4-6-12(11)18-13/h3-7H,1-2H3 |
Clé InChI |
XRSVHAGRBSREPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3S2)C(=O)C |
SMILES canonique |
CC1=C(C=NN1C2=NC3=CC=CC=C3S2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)



![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)